4-Chloro-2,6-dimethylaniline

Description

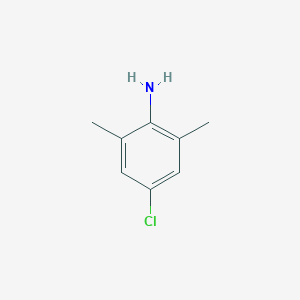

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLZLZKUISPXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408047 | |

| Record name | 4-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24596-18-7 | |

| Record name | 4-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,6-dimethylaniline: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-dimethylaniline is a halogenated aromatic amine of significant interest in various chemical and pharmaceutical applications. It serves as a crucial intermediate in the synthesis of dyes, pesticides, and active pharmaceutical ingredients. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its potential metabolic and toxicological pathways.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Appearance | White to pale cream/brown/gray or pink crystals or powder | [2] |

| Melting Point | 45-50 °C | [3] |

| Boiling Point | 260.6 °C at 760 mmHg | [3] |

| Density | 1.142 g/cm³ | [3] |

| Solubility | Slightly soluble in water | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides fragmentation patterns for structural elucidation and purity analysis. | [4][5] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for N-H stretching (primary amine), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-Cl stretching. | [6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra provide detailed information on the chemical environment of each proton and carbon atom, confirming the molecular structure. | [7] |

Experimental Protocols

This section outlines generalized experimental methodologies for the synthesis, purification, and analysis of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available equipment.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of 2,6-dimethylaniline. The following protocol is based on established chemical principles.[8]

Materials:

-

2,6-dimethylaniline

-

An inert organic solvent (e.g., carbon tetrachloride)

-

Hydrochloric acid (gas or concentrated solution)

-

Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

-

Sodium hydroxide solution

-

Water

Procedure:

-

Dissolve or suspend 2,6-dimethylaniline in an inert organic solvent.

-

Precipitate the 2,6-dimethylanilinium salt by introducing hydrochloric acid.

-

Cool the mixture to a suitable temperature (e.g., 10-15 °C).

-

Slowly introduce the chlorinating agent over several hours while maintaining the temperature.

-

After the reaction is complete, the crude this compound hydrochloride can be isolated.

-

To obtain the free base, the hydrochloride salt is treated with a sodium hydroxide solution.

-

The resulting this compound can then be purified.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Procedure:

-

The crude this compound can be subjected to steam distillation.[8]

-

Alternatively, fractional distillation under reduced pressure can be employed for higher purity.[8]

-

The purity of the final product should be assessed using analytical techniques such as GC-MS.

Analytical Methods

GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1000 µg/mL.[4]

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[4]

-

An internal standard (e.g., N-methylaniline) can be added to both the sample and calibration standards for improved quantitative accuracy.[4]

Instrumental Parameters (General Guidance):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is suitable for the separation of anilines.

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.[5]

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the target molecule (e.g., m/z 50-450).

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (100-200 mg) and press the mixture into a thin, transparent pellet.[9]

-

Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[9]

-

Solution: Dissolve the sample in a suitable IR-transparent solvent and place it in a liquid cell.[10]

NMR spectroscopy provides detailed structural information.

Sample Preparation:

-

Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][11]

-

If the solution contains any solid particles, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

The final volume in the NMR tube should be approximately 0.5-0.6 mL.[12]

Visualized Pathways and Workflows

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Proposed Metabolic Pathway

While specific metabolic pathways for this compound are not extensively documented, a probable pathway can be inferred based on the metabolism of other chloroanilines and dimethylanilines. The primary metabolic transformations are expected to involve oxidation and conjugation reactions.[13][14]

Caption: Proposed metabolic pathway of this compound.

General Toxicological Mechanism of Chloroanilines

The toxicity of chloroanilines is often associated with the formation of reactive metabolites that can lead to cellular damage. One of the key toxic effects is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[15]

Caption: General toxicological mechanism of chloroanilines leading to methemoglobinemia and cellular damage.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, along with practical experimental guidelines for its synthesis and analysis. The provided data and protocols are intended to support researchers and scientists in their work with this important chemical intermediate. Further research into the specific metabolic and toxicological pathways of this compound is warranted to fully elucidate its biological effects and ensure its safe handling and application.

References

- 1. This compound | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound | 24596-18-7 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 7. sites.uclouvain.be [sites.uclouvain.be]

- 8. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-2,6-dimethylaniline (CAS: 24596-18-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dimethylaniline, also known as 4-chloro-2,6-xylidine, is a chlorinated aromatic amine with the chemical formula C₈H₁₀ClN.[1][2] This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, including dyes, pharmaceuticals, agrochemicals, and polymers.[1][2] Its chemical structure, featuring a substituted aniline ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and a key reaction, and discusses its toxicological profile and relevance in drug development.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[3] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and dichloromethane.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24596-18-7 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Melting Point | 45-50 °C | [1] |

| Boiling Point | 260.6 - 277 °C at 760 mmHg | [1][3] |

| Density | 1.142 g/cm³ | [1] |

| Appearance | White crystalline solid | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, dichloromethane | [3] |

| pKa | 3.67 ± 0.10 (Predicted) | [1] |

| Flash Point | 111.4 °C | [1] |

| Refractive Index | 1.575 | [1] |

Synthesis of this compound

A common method for the preparation of this compound is through the direct chlorination of 2,6-dimethylaniline. The following protocol is based on a patented industrial process.

Experimental Protocol: Synthesis via Chlorination

Objective: To synthesize this compound by the chlorination of 2,6-dimethylaniline.

Materials:

-

2,6-dimethylaniline

-

Carbon tetrachloride (CCl₄)

-

Ethanol

-

Hydrogen chloride (HCl) gas

-

Chlorine (Cl₂) gas

-

15% strength hydrochloric acid

-

Sodium hydroxide solution

-

Water

Procedure:

-

Dissolve 3 moles of 2,6-dimethylaniline in 2300 g of carbon tetrachloride and 30 g of ethanol in a suitable reaction vessel.

-

Saturate the solution with hydrogen chloride gas at room temperature.

-

Cool the mixture to 10-15 °C.

-

Introduce chlorine gas into the reaction mixture.

-

After the chlorination is complete, add 250 ml of 15% strength hydrochloric acid to the solution.

-

Distill off the hydrochloric acid azeotropically.

-

Cool the mixture to 20 °C to crystallize the crude this compound hydrochloride.

-

Filter the colorless crystals by suction.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize the solution with sodium hydroxide solution.

-

The resulting product is an aniline mixture containing approximately 84% this compound and 14% unreacted 2,6-dimethylaniline.

-

The pure product (99% purity) can be obtained by fractional distillation of the crude product at 115-117 °C under a vacuum of 5 mm Hg.

Expected Yield: The yield, relative to the amount of 2,6-dimethylaniline reacted, is approximately 69%.

Chemical Reactivity and Applications

This compound is a valuable substrate in various organic reactions, most notably in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cyanation

Aryl chlorides are generally less reactive than the corresponding bromides and iodides in cross-coupling reactions. However, the development of specialized palladium catalyst systems has enabled the efficient cyanation of aryl chlorides like this compound.[4] This reaction is significant for the introduction of a nitrile group, which is a versatile functional group that can be converted into amines, carboxylic acids, and amides.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation

Objective: To synthesize 4-cyano-2,6-dimethylaniline from this compound using a palladium catalyst.

Materials:

-

This compound

-

Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

-

Palladium(II) acetate (Pd(OAc)₂)

-

Di(1-adamantyl)-n-butylphosphine (cataCXium A)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Argon atmosphere

Procedure:

-

In a glovebox, charge a reaction vessel with palladium(II) acetate (0.5 mol%), cataCXium A (1 mol%), and sodium carbonate (1.5 equivalents).

-

Add this compound (1 equivalent) and potassium hexacyanoferrate(II) (0.5 equivalents).

-

Add anhydrous toluene to the vessel.

-

Seal the vessel and heat the reaction mixture to 120 °C under an argon atmosphere with vigorous stirring.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-cyano-2,6-dimethylaniline.

Spectroscopic Data

The structural identification of this compound is confirmed by various spectroscopic techniques.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features/Peaks | Reference(s) |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 155, corresponding to C₈H₁₀ClN. | [5] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of methyl and aromatic groups, C=C stretching of the aromatic ring, and C-Cl stretching. | [5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra would show signals corresponding to the aromatic protons and carbons, as well as the methyl and amine groups. Detailed peak assignments would require experimental data. | [6][7] (for related compounds) |

Toxicological Profile and Relevance in Drug Development

While specific signaling pathways for this compound are not well-documented, the toxicology of chlorinated anilines as a class of compounds is of significant concern for drug development professionals.

Toxicological Summary

-

Hematotoxicity: Chlorinated anilines are known to be hematotoxic, with the potential to induce methemoglobinemia.[8] The para-substituted chloroanilines are generally the most potent in this regard.[8]

-

Potential Carcinogenicity: Some chlorinated anilines are considered to be potentially carcinogenic.[9]

-

Environmental Toxicity: These compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[2][10]

Given these toxicological concerns, any use of this compound as a building block in the synthesis of drug candidates would necessitate careful toxicological evaluation of the final compound to ensure that the aniline moiety does not confer unacceptable toxicity.

Role in Drug Development

The primary relevance of this compound in drug development is its role as a versatile synthetic intermediate.[1][2] The substituted aniline scaffold is present in numerous biologically active molecules. The presence of the chloro and methyl groups allows for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, the lipophilicity and metabolic stability of a compound can be modulated by such substitutions.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Inhalation: Avoid breathing vapor or dust.[3]

-

Contact: Avoid contact with skin and eyes as it is irritating.[3]

-

Ingestion: Toxic if swallowed.[3]

-

Disposal: Dispose of waste in accordance with local regulations.

In case of accidental exposure, seek immediate medical attention.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established industrial processes, and it serves as a key substrate in important synthetic transformations such as palladium-catalyzed cyanation. While its direct biological activity is not extensively studied, the toxicological profile of the chlorinated aniline class necessitates careful consideration when this compound is used in the synthesis of molecules intended for pharmaceutical applications. This guide provides a foundational understanding of this compound for researchers and developers in the chemical and pharmaceutical sciences.

References

- 1. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Met… [ouci.dntb.gov.ua]

- 2. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem | MDPI [mdpi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | 24596-18-7 [chemicalbook.com]

- 5. This compound | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-N-methylaniline(932-96-7) 13C NMR [m.chemicalbook.com]

- 7. 4-Chloro-2-methylaniline(95-69-2) 13C NMR spectrum [chemicalbook.com]

- 8. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Chloro-2,6-dimethylaniline: Structure, Isomers, and Synthesis

This technical guide provides an in-depth overview of 4-Chloro-2,6-dimethylaniline, a significant chemical intermediate in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its structural properties, isomers, and a representative synthetic protocol.

Physicochemical Properties of this compound and Its Isomers

| Property | This compound |

| CAS Number | 24596-18-7 |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol [1] |

| Melting Point | 45-50 °C[1][2][3] |

| Boiling Point | 260.6 °C at 760 mmHg[1][2][3] |

| Density | 1.142 g/cm³[1][3] |

| Flash Point | 111.4 °C[1][2] |

| Water Solubility | Slightly soluble[1][2][4] |

| Vapor Pressure | 0.0122 mmHg at 25°C[1][2] |

| Refractive Index | 1.575[1][2] |

| pKa | 3.67±0.10 (Predicted)[1] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the direct chlorination of 2,6-dimethylaniline. The following protocol is a representative method.

Materials:

-

2,6-dimethylaniline

-

A suitable inert organic solvent (e.g., carbon tetrachloride, toluene)

-

A chlorinating agent (e.g., chlorine gas, sulfuryl chloride)

-

Hydrochloric acid

-

Sodium hydroxide solution

Procedure:

-

The ammonium salt of 2,6-dimethylaniline is prepared by reacting it with hydrogen chloride in an inert organic solvent.

-

The resulting mixture is then treated with a chlorinating agent, such as chlorine gas or sulfuryl chloride, at a controlled temperature, typically between 0°C and 80°C.

-

The reaction can be carried out in the presence of a Friedel-Crafts catalyst, although it is not always necessary.

-

Upon completion of the chlorination reaction, the reaction mixture may be subjected to hydrolysis with water or an aqueous acid.

-

The this compound is then liberated from its salt by treatment with a base, such as sodium hydroxide.

-

The crude product can be purified by methods such as steam distillation or recrystallization. For example, a steam distillation of the crude product that has been treated with an alkali can yield purified this compound.[5]

It is noted that the direct chlorination of 2,6-dimethylaniline can sometimes lead to poor yields and the formation of by-products if not conducted under optimized conditions.[5]

Structural Formula and Isomers of Chloro-2,6-dimethylaniline

The structural formula of this compound is characterized by an aniline core with a chlorine atom at the para-position (position 4) and two methyl groups at the ortho-positions (positions 2 and 6) relative to the amino group. The molecular formula for this compound is C₈H₁₀ClN.[1][3]

The primary isomers of this compound are positional isomers, where the chlorine atom and the two methyl groups occupy different positions on the aniline ring. The following diagram illustrates the structure of this compound and its key positional isomers.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-dimethylaniline from 2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Chloro-2,6-dimethylaniline, a key intermediate in the manufacturing of various pharmaceuticals and other specialty chemicals. This document details the prevalent synthetic methodologies, including detailed experimental protocols and quantitative data, to assist researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a crucial building block in organic synthesis. Its selective chlorination at the para-position relative to the amino group, while the ortho positions are sterically hindered by methyl groups, makes it a valuable precursor. The primary route for its synthesis involves the direct electrophilic chlorination of 2,6-dimethylaniline. Achieving high regioselectivity and yield is a critical aspect of this transformation, often accomplished by protecting the amino group as its salt before introducing the chlorinating agent.

Synthetic Methodologies

The most common and industrially relevant method for the synthesis of this compound is the direct chlorination of 2,6-dimethylaniline. This process typically involves the formation of the hydrochloride salt of the starting aniline to direct the incoming electrophile to the para position, thus minimizing the formation of other isomers.

Key Experimental Protocols

Method 1: Chlorination using Chlorine Gas

This procedure is adapted from a patented industrial process, emphasizing the selective para-chlorination.

Experimental Protocol:

-

Salt Formation: 2,6-dimethylaniline is dissolved or suspended in an inert organic solvent such as carbon tetrachloride.[1] Hydrogen chloride gas is then introduced into the mixture at room temperature until saturation is achieved, leading to the precipitation of 2,6-dimethylaniline hydrochloride.[1]

-

Chlorination: The suspension is cooled to a temperature between 10°C and 15°C.[1] Chlorine gas is then passed through the suspension over a period of several hours.[1] The reaction temperature is maintained within the range of -15°C to 100°C, preferably between 0°C and 80°C.[1]

-

Work-up and Isolation: Following the chlorination, the reaction mixture is treated with aqueous hydrochloric acid.[1] The crude this compound hydrochloride is then isolated as colorless crystals by filtration.[1]

-

Liberation of the Free Base: The hydrochloride salt is taken up in water, and the solution is neutralized with an aqueous sodium hydroxide solution to liberate the free aniline.[1]

-

Purification: The crude product, an aniline mixture, is then purified by fractional distillation under reduced pressure (e.g., 115° to 117° C at 5 mm Hg) to yield pure this compound.[1]

Method 2: Chlorination using Sulfuryl Chloride

An alternative protocol utilizes sulfuryl chloride as the chlorinating agent, which can offer advantages in handling and reactivity.

Experimental Protocol:

-

Reaction Setup: 2,6-dimethylaniline is dissolved in a suitable inert solvent.

-

Chlorination: Sulfuryl chloride is added to the solution at a controlled temperature, typically between 45°C and 50°C.[1]

-

Work-up and Purification: The crude product is treated with an alkali solution.[1] Pure this compound is then obtained by steam distillation of the crude product.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods.

| Parameter | Value | Reference |

| Starting Material | 2,6-dimethylaniline | [1] |

| Chlorinating Agent | Chlorine Gas | [1] |

| Solvent | Carbon Tetrachloride / Ethanol mixture | [1] |

| Reaction Temperature | 10°C to 15°C | [1] |

| Product Composition (Crude Aniline Mixture) | 14% 2,6-dimethylaniline, 84% this compound | [1] |

| Yield (relative to reacted 2,6-dimethylaniline) | 69% | [1] |

| Purity (after fractional distillation) | 99% (determined by gas chromatography) | [1] |

| Melting Point | 42°C | [1] |

Table 1: Quantitative Data for Chlorination with Chlorine Gas

| Parameter | Value | Reference |

| Starting Material | 2,6-dimethylaniline | [1] |

| Chlorinating Agent | Sulfuryl Chloride | [1] |

| Reaction Temperature | 45°C - 50°C | [1] |

| Yield | 70% | [1] |

Table 2: Quantitative Data for Chlorination with Sulfuryl Chloride

Experimental Workflow and Logic

The synthesis of this compound from 2,6-dimethylaniline follows a logical progression designed to maximize the yield of the desired para-chloro isomer. The key strategic decision is the initial formation of the anilinium salt. This step is crucial for directing the electrophilic chlorination to the para position. The protonated amino group is a deactivating, meta-directing group; however, in this case, the steric hindrance from the two ortho-methyl groups strongly disfavors substitution at the meta positions. The para position is electronically deactivated but sterically accessible, leading to the observed regioselectivity.

Caption: Synthetic workflow for this compound.

References

Spectroscopic Profile of 4-Chloro-2,6-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-2,6-dimethylaniline (CAS No: 24596-18-7). The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside relevant experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.88 | s | 2H | Ar-H |

| 3.72 | br s | 2H | -NH₂ |

| 2.18 | s | 6H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C-NH₂ |

| 129.2 | Ar-C |

| 122.9 | Ar-C |

| 122.0 | C-Cl |

| 17.6 | -CH₃ |

Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)

| Wavenumber (cm⁻¹) | Interpretation |

| 3479, 3389 | N-H stretch |

| 2922 | C-H stretch (aliphatic) |

| 1622 | N-H bend |

| 1475 | C=C stretch (aromatic) |

| 851 | C-H bend (aromatic) |

Table 4: Mass Spectrometry (MS) Data (GC-MS)

| m/z | Relative Intensity (%) | Assignment |

| 157 | 34 | [M+2]⁺ |

| 155 | 100 | [M]⁺ |

| 140 | 85 | [M-CH₃]⁺ |

| 120 | 15 | [M-Cl]⁺ |

| 105 | 20 | [M-CH₃-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The analysis was performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A capillary column suitable for the separation of aromatic amines was used. The oven temperature was programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation. The mass spectrometer was operated in electron ionization (EI) mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Solubility of 4-Chloro-2,6-dimethylaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Chloro-2,6-dimethylaniline is a substituted aniline derivative with applications as an intermediate in the synthesis of dyes, pigments, agrochemicals, and pharmaceuticals.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating final products. Solubility dictates the choice of solvent, reaction yield, and the overall efficiency of chemical processes.

While qualitative statements indicate that this compound is soluble in common organic solvents like ethanol, acetone, and dichloromethane, and slightly soluble in water, precise quantitative data is essential for systematic research and development.[2] This guide provides detailed experimental procedures for determining the solubility of solid compounds in organic solvents, empowering researchers to obtain this critical data.

Experimental Protocols for Solubility Determination

The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the Isothermal Saturation Method and the Gravimetric Method.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used technique for determining equilibrium solubility.[3] It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the saturated solution.

2.1.1. Detailed Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound. The excess solid is crucial to ensure that the solution reaches saturation.

-

Transfer the weighed solid into a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or vials in a thermostated shaker bath).

-

Add a precise volume or mass of the desired organic solvent to each vessel.

-

-

Equilibration:

-

Agitate the mixtures at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. Agitation can be achieved through stirring or shaking.

-

The time required to reach equilibrium can vary depending on the solvent, solute, and temperature, and should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution.

-

Immediately filter the collected sample through a fine-pored filter (e.g., a 0.45 µm PTFE syringe filter) to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent.

-

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.[4][5] It involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solid solute.

2.2.1. Detailed Methodology

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature, as described in steps 1 and 2 of the Isothermal Saturation Method.

-

-

Sample Collection:

-

Carefully withdraw a known mass of the clear, saturated supernatant into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a glass vial).

-

-

Solvent Evaporation:

-

Place the container with the sample in a well-ventilated oven or a vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The melting point of this compound is reported to be in the range of 45-50°C, so the drying temperature should be carefully selected to be below this range.[1]

-

Continue the evaporation process until all the solvent has been removed and the mass of the container with the solid residue is constant.

-

-

Weighing:

-

Cool the container in a desiccator to prevent moisture absorption.

-

Accurately weigh the container with the dry solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute (m_solute) by subtracting the initial mass of the empty container from the final mass of the container with the residue.

-

Calculate the mass of the solvent (m_solvent) by subtracting the mass of the solute from the initial mass of the saturated solution sample.

-

Express the solubility as desired, for example, in grams of solute per 100 g of solvent: Solubility = (m_solute / m_solvent) * 100

-

Data Presentation

As quantitative solubility data for this compound is not currently available in the reviewed literature, a template for data presentation is provided below. Researchers who generate their own data using the described protocols can populate this table.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility (mole fraction, x) | Solubility ( g/100g solvent) |

| Methanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Toluene | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined | |

| Carbon Tetrachloride | 25 | Data to be determined | Data to be determined |

| 40 | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the Isothermal Saturation Method followed by either analytical or gravimetric analysis.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature, this guide provides researchers with the necessary detailed protocols to determine this crucial parameter. By following the outlined Isothermal Saturation or Gravimetric methods, scientists and drug development professionals can generate the high-quality data required for their research and development activities. The provided workflow diagram and data table template offer a structured approach to experimentation and data management.

References

The Versatile Core: A Technical Guide to the Research Applications of 4-Chloro-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dimethylaniline is a substituted aniline derivative that serves as a highly versatile and valuable synthetic intermediate across a spectrum of research and industrial applications. Its unique structure, featuring a chlorine atom at the para-position and two methyl groups flanking the amino group, imparts specific reactivity and steric properties that make it a crucial building block in the synthesis of complex organic molecules. This technical guide provides an in-depth overview of its primary research applications, complete with experimental protocols, quantitative data, and visualizations of key pathways and workflows to support its use in agrochemical, pharmaceutical, and materials science research.

Core Properties and Specifications

This compound is a solid at room temperature, with physical and chemical properties that are well-documented. These characteristics are foundational to its use in various synthetic procedures.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Appearance | White to pale cream or brown crystalline powder | |

| Melting Point | 45-50 °C | |

| Boiling Point | 260.6 °C at 760 mmHg | |

| Solubility | Slightly soluble in water | [2] |

| CAS Number | 24596-18-7 | [1] |

Pharmaceutical Synthesis: A Scaffold for Bioactive Molecules

The sterically hindered and electronically modified aniline core of this compound makes it an important precursor in the pharmaceutical industry for the development of a range of therapeutic agents.[3][4] Its derivatives have shown potential as kinase inhibitors and antimicrobial agents.

Synthesis of Bioactive Quinoline Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial and anticancer properties. The Combes quinoline synthesis provides a pathway to these structures from anilines.

This protocol is adapted from established methods for quinoline synthesis from anilines.

Materials:

-

This compound

-

Acetylacetone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Condensation: In a round-bottom flask, combine 1.55 g (10 mmol) of this compound and 1.00 g (10 mmol) of acetylacetone.

-

Cyclization: Add 20 g of polyphosphoric acid to the mixture. Heat the reaction mixture to 140°C and maintain this temperature with stirring for 3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice.

-

Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Extraction: Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 7-chloro-5,8-dimethyl-2-methylquinoline derivative.

Caption: Workflow for the synthesis of a quinoline derivative.

Kinase Inhibitor Scaffolds

Derivatives of substituted anilines are key components of many tyrosine kinase inhibitors used in oncology. They often form the "hinge-binding" region of the inhibitor, which anchors the molecule in the ATP-binding pocket of the kinase. Specifically, quinoline and quinazoline scaffolds derived from anilines are central to inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).

-

EGFR Signaling: The EGFR pathway is crucial for cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibitors block the downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.[5][6][7]

Caption: EGFR signaling pathway and point of inhibition.

-

VEGF Signaling: The VEGF pathway is the primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGFR-2 is the main receptor mediating these effects. Inhibitors targeting VEGFR-2 block downstream signals for endothelial cell proliferation and migration.[8][9][10]

Caption: VEGF/VEGFR-2 signaling pathway and point of inhibition.

The following table summarizes representative inhibitory activities of quinoline derivatives against key cancer-related targets and bacterial strains. While not all are direct derivatives of this compound, they represent the biological potential of this class of compounds.

| Compound Class | Target/Organism | IC₅₀ / MIC (µg/mL) | Reference |

| Quinoline-Sulfonamide Cd(II) Complex | Staphylococcus aureus | 0.00019 | [7] |

| Quinoline-Sulfonamide Cd(II) Complex | Escherichia coli | 0.00609 | [7] |

| Quinolone Hybrid (5d) | S. aureus (MRSA) | 0.25 | [11] |

| Quinolone Hybrid (5d) | E. coli | 2 | [11] |

| 4-Anilinoquinazoline Derivative (19) | EGFR Kinase | 0.002 µM | [12] |

| 4-Anilinoquinazoline Derivative (19) | VEGFR-2 Kinase | 0.103 µM | [12] |

Agrochemical Synthesis

Substituted anilines are fundamental building blocks in the agrochemical industry for the production of herbicides and pesticides. The specific substitution pattern on the aniline ring is critical for determining the biological activity and selectivity of the final product. This compound serves as a key intermediate for such plant protection agents.[4]

Materials Science Applications

Epoxy Resin Curing Agents

Aromatic amines are widely used as curing agents (hardeners) for epoxy resins, creating cross-linked polymers with high thermal stability, mechanical strength, and chemical resistance. Halogenated and sterically hindered anilines, such as this compound, can be used to synthesize novel curing agents that modify the properties of the final cured epoxy.

This protocol is adapted from the synthesis of amine functional chloroaniline acetaldehyde condensate (AFCAC).[13][14]

Part A: Synthesis of Curing Agent

-

Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, prepare a solution of this compound in a suitable acidic medium (e.g., HCl in water).

-

Condensation: Cool the solution to room temperature. Slowly add acetaldehyde dropwise with constant stirring. The reaction is typically exothermic.

-

Isolation: After the addition is complete, continue stirring for 2-3 hours. The resulting condensate will precipitate. Filter the precipitate, wash with water until neutral, and dry under vacuum.

Part B: Curing of Epoxy Resin

-

Formulation: Mix the synthesized curing agent with a diglycidyl ether of bisphenol A (DGEBA) epoxy resin in a stoichiometric ratio.

-

Degassing: Place the mixture in a vacuum oven at 60°C to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a mold and cure in an oven. A typical curing cycle might be 2 hours at 120°C followed by 2 hours at 150°C.

-

Characterization: The resulting cured epoxy can be characterized by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and by Thermogravimetric Analysis (TGA) to assess thermal stability. Mechanical properties like tensile strength and flexural modulus can also be measured.[15][16][17]

This table presents representative data for epoxy resins cured with aromatic amine hardeners, illustrating the typical performance characteristics that can be expected.

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 150 - 220 °C |

| Thermal Decomposition Temp (TGA, 5% loss) | 300 - 400 °C |

| Tensile Strength | 60 - 90 MPa |

| Flexural Modulus | 2.5 - 4.0 GPa |

Monomer for High-Performance Polymers

The diamine functionality, which can be introduced via further reactions, or the aniline itself can serve as a monomer for the synthesis of high-performance polymers like polyamides and polyimines. The rigid, substituted aromatic structure can enhance the thermal stability and mechanical properties of the resulting polymer.

This protocol describes a general method for the low-temperature polycondensation of an aromatic diamine with a diacid chloride.[13][18]

Materials:

-

Aromatic diamine (derived from this compound)

-

Terephthaloyl chloride

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Lithium chloride

-

Pyridine

-

Methanol

Procedure:

-

Monomer Solution: In a nitrogen-purged flask, dissolve the aromatic diamine and lithium chloride in anhydrous NMP.

-

Polycondensation: Cool the solution to 0°C. Add an equimolar amount of terephthaloyl chloride to the stirred solution.

-

Reaction: Allow the reaction to proceed at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.

-

Precipitation: Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

-

Purification and Drying: Filter the fibrous polymer, wash thoroughly with methanol and hot water, and dry in a vacuum oven at 100°C.

Synthesis of Dyes and Pigments

This compound is a valuable intermediate in the synthesis of azo dyes. The aniline is first converted to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component) to form the azo dye.

Experimental Protocol: Synthesis of an Azo Dye

This protocol is a standard procedure for azo dye synthesis.[18][19][20]

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium nitrite (NaNO₂)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization: Dissolve 1.55 g (10 mmol) of this compound in a mixture of 3 mL concentrated HCl and 20 mL water. Cool the resulting suspension to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Slowly add a cold solution of 0.70 g (10 mmol) of sodium nitrite in 10 mL of water to the aniline suspension, keeping the temperature below 5°C. Stir for 20 minutes to form the diazonium salt solution.

-

Coupling Component Solution: In a separate beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C.

-

Azo Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.

-

Isolation and Purification: Continue stirring for 30 minutes. Isolate the dye by vacuum filtration, wash the filter cake with cold water until the filtrate is neutral, and dry the product.

Spectroscopic Data for a Representative Azo Dye

| Dye Structure | λmax (nm) | Color |

| Product from this compound and 2-Naphthol | ~480-490 | Orange-Red |

Versatile Chemical Intermediate

Beyond specific end-use applications, this compound is a substrate for a variety of important chemical transformations.

Palladium-Catalyzed Cyanation

The chloro-substituent can be replaced with a cyano group via palladium-catalyzed cross-coupling reactions. This transformation is significant as aromatic nitriles are precursors to carboxylic acids, amines, and various heterocyclic compounds. The use of a non-toxic cyanide source like potassium ferrocyanide [K₄[Fe(CN)₆]] is a modern, safer approach.[4]

Schiff Base Formation

The primary amine group readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These compounds and their metal complexes are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][5][8][12][19][21][22][23]

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., salicylaldehyde)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: Dissolve equimolar amounts of this compound and the aldehyde in ethanol in a round-bottom flask.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The Schiff base product will often precipitate.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.

References

- 1. chemijournal.com [chemijournal.com]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. cusabio.com [cusabio.com]

- 10. medium.com [medium.com]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 12. ir.jkuat.ac.ke [ir.jkuat.ac.ke]

- 13. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 21. ClinPGx [clinpgx.org]

- 22. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Physicochemical Properties of 4-Chloro-2,6-dimethylaniline

An In-depth Technical Guide to the Thermochemical Data of 4-Chloro-2,6-dimethylaniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available thermochemical and physical data for this compound. Due to a lack of extensive experimental thermochemical data for the title compound in publicly accessible literature, this document also presents data for structurally related compounds to offer points of comparison. Detailed descriptions of the standard experimental methodologies used to determine such thermochemical properties are provided, including bomb calorimetry, Knudsen effusion mass spectrometry, and differential scanning calorimetry. Furthermore, a documented synthesis protocol for this compound is outlined. This guide aims to be a valuable resource for professionals in the fields of chemical research and drug development by consolidating known information and providing the procedural context for acquiring further data.

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| Melting Point | 45-50 °C | [2] |

| Boiling Point | 260.6 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.0122 mmHg at 25°C | [2] |

| Water Solubility | Slightly soluble in water | [2] |

| Flash Point | 111.4 ± 25.9 °C | [2] |

| Refractive Index | 1.575 | [2] |

Thermochemical Data

Table 2: Thermochemical Data for Related Compounds

| Compound | Property | Value (kJ/mol) | Reference |

| Aniline | Standard Enthalpy of Formation (liquid) | ΔfH°(l) | [3][4] |

| 2,6-Xylidine | Constant Pressure Heat Capacity (liquid) | Cp,liquid = 238.86 J/(mol·K) at 298.15 K | [5] |

Experimental Protocols for Thermochemical Analysis

The following sections detail the standard experimental procedures for determining key thermochemical properties of organic compounds like this compound.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples. For chlorinated organic compounds, special considerations are necessary to ensure complete combustion and to account for the formation of hydrochloric acid and free chlorine[6].

General Protocol:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the compound is pressed into a pellet. For volatile liquids, the sample is encapsulated.

-

Bomb Assembly: The sample is placed in a crucible within the bomb. A fuse wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of water or a reducing solution (like hydrazine dihydrochloride) is added to the bomb to absorb the acidic combustion products[6].

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and the reduction of any free chlorine[6]. For chlorinated compounds, the bomb solution is analyzed to determine the amounts of hydrochloric acid and any unreacted chlorine.

Bomb Calorimetry Workflow for Chlorinated Compounds.

Knudsen Effusion Mass Spectrometry for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids. When coupled with a mass spectrometer (KEMS), it also allows for the identification of the species in the vapor phase[7][8].

General Protocol:

-

Sample Loading: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Heating and Effusion: The cell is heated to a series of constant, known temperatures. At each temperature, molecules of the substance effuse through the orifice into the vacuum chamber, forming a molecular beam.

-

Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, which identifies the effusing species and measures their ion intensities.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss (determined from the ion intensity) using the Knudsen equation.

-

Enthalpy of Sublimation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine heat capacity and the enthalpy of phase transitions, such as melting[9][10][11].

General Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is heated at a constant rate over the desired temperature range.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.

-

Heat Capacity Measurement: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a standard material with a known heat capacity (e.g., sapphire) under the same conditions.

-

Enthalpy of Fusion: If the sample melts, a peak will be observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of 2,6-dimethylaniline hydrochloride[12].

Reaction Scheme:

2,6-dimethylaniline → 2,6-dimethylaniline hydrochloride → this compound hydrochloride → this compound

Detailed Protocol[12]:

-

Salt Formation: 2,6-dimethylaniline is dissolved in a suitable inert solvent (e.g., carbon tetrachloride). Hydrogen chloride gas is then passed through the solution to precipitate 2,6-dimethylaniline hydrochloride.

-

Chlorination: The suspension of the hydrochloride salt is cooled, and a chlorinating agent (e.g., chlorine gas or sulfuryl chloride) is introduced while maintaining a controlled temperature.

-

Isolation of the Hydrochloride Salt: After the reaction is complete, the crude this compound hydrochloride is isolated by filtration.

-

Liberation of the Free Aniline: The hydrochloride salt is dissolved in water and neutralized with a base (e.g., sodium hydroxide solution) to liberate the free this compound, which can then be extracted and purified.

Synthesis Pathway of this compound.

Reactivity and Potential Applications

This compound serves as a versatile intermediate in organic synthesis. It is notably used as a substrate in palladium-catalyzed cyanation reactions of aryl chlorides[13]. This reactivity highlights its potential utility in the synthesis of more complex molecules, which is of significant interest in drug discovery and materials science.

Conclusion

This technical guide has compiled the available physicochemical data for this compound and provided context by including thermochemical data for related compounds. While specific experimental thermochemical values for the title compound are sparse in the literature, this guide equips researchers with detailed methodologies for their determination. The provided synthesis protocol offers a clear pathway for obtaining the compound for further study. The information contained herein is intended to support and facilitate future research and development involving this compound.

References

- 1. This compound | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. atct.anl.gov [atct.anl.gov]

- 4. atct.anl.gov [atct.anl.gov]

- 5. 2,6-Xylidine [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Knudsen Effusion MS [massint.co.uk]

- 8. msinstruments.us [msinstruments.us]

- 9. Heat capacities of different amine aqueous solutions at pressures up to 25 MPa for CO2 capture [uvadoc.uva.es]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

- 13. This compound | 24596-18-7 [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity of the Amine Group in 4-Chloro-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the amine group in 4-Chloro-2,6-dimethylaniline. The document details the molecule's physical and chemical properties, explores the steric and electronic factors governing its reactivity, and presents detailed experimental protocols for key transformations. This information is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data

This compound is a substituted aniline with a unique combination of electronic and steric features that dictate the reactivity of its primary amine group. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| Predicted pKa | 3.67[1] |

| Melting Point | 45-50 °C |

| Boiling Point | 260.6 °C at 760 mmHg |

| Water Solubility | Slightly soluble |

| Appearance | White to pale cream/brown/gray or pink crystals or powder |

Spectroscopic Data:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound is available in the NIST database.[2]

-

Infrared (IR) Spectroscopy: IR spectral data (FTIR, ATR-IR) is available, which can be used to identify the characteristic vibrational frequencies of the amine and other functional groups.[2]

-

Raman Spectroscopy: Raman spectral data is also available for this compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound was not found, data for similar structures like 4-chloro-N-methylaniline and 2,6-dimethylaniline are available and can provide insights into expected chemical shifts.[3][4][5]

Factors Influencing the Reactivity of the Amine Group

The reactivity of the amine group in this compound is primarily influenced by a combination of steric and electronic effects.

Steric Hindrance

The two methyl groups at the ortho-positions (2 and 6) of the aniline ring create significant steric hindrance around the amine group. This steric bulk impedes the approach of electrophiles and other reactants to the nitrogen atom, thereby reducing the rate of many reactions. This "ortho effect" is a well-documented phenomenon in substituted anilines.

Electronic Effects

The substituents on the aromatic ring also exert electronic effects that modulate the nucleophilicity and basicity of the amine group.

-

Methyl Groups (-CH₃): The two methyl groups are electron-donating through an inductive effect, which increases the electron density on the aromatic ring and, to some extent, on the nitrogen atom. This would typically increase the basicity and nucleophilicity of the amine.

-

Chloro Group (-Cl): The chlorine atom at the para-position is an electron-withdrawing group through its inductive effect (-I), which decreases the electron density on the aromatic ring and the nitrogen atom. However, it is also a weak electron-donating group through resonance (+R) due to its lone pairs. In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic attack and a decrease in the basicity of the amine.

The combination of these opposing electronic effects and the dominant steric hindrance results in a significantly less reactive amine group compared to aniline.

Key Reactions of the Amine Group

The amine group of this compound can undergo several characteristic reactions, although the reaction conditions often need to be more forcing compared to unhindered anilines.

Acylation

Acylation of the amine group to form an amide is a common transformation. Due to the steric hindrance, this reaction is slower than with less substituted anilines. The reaction typically involves an acylating agent such as an acid chloride or anhydride.

Alkylation

N-alkylation of this compound is also possible but is similarly hindered. The reaction can be achieved with alkyl halides or through reductive amination.

Diazotization and Sandmeyer Reaction

The primary amine group can be converted to a diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be substituted with various nucleophiles in a Sandmeyer reaction, allowing for the introduction of a wide range of functional groups.[6][7][8][9][10]

Experimental Protocols

The following are detailed experimental protocols for key reactions involving sterically hindered anilines, which can be adapted for this compound.

Protocol for Acylation: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

This protocol is adapted from the synthesis of a precursor to Lidocaine and is highly relevant for the acylation of this compound.[11][12][13][14]

Materials:

-

2,6-Dimethylaniline (or this compound)

-

Glacial acetic acid

-

Chloroacetyl chloride

-

Sodium acetate solution (0.333 M)

-

Ice-cold water

-

Erlenmeyer flask

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid with stirring.

-

Carefully add 2.0 mL of chloroacetyl chloride to the solution.

-

Immediately add 25 mL of 0.333 M aqueous sodium acetate solution. An exothermic reaction will occur, and a precipitate will form.

-

Add 60 mL of ice-cold water to the flask and stir the mixture thoroughly for 10 minutes.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with additional ice-cold water to remove any remaining acetic acid and salts.

-

Dry the product thoroughly.

Protocol for Diazotization and Sandmeyer Reaction

This is a general protocol for the diazotization of a substituted aniline and subsequent Sandmeyer reaction.[6][7][8][9][10]

Materials:

-

This compound

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

Part 1: Diazotization

-

In a beaker, suspend this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline suspension, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part 2: Sandmeyer Reaction (Chlorination)

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Nitrogen gas will evolve. Allow the reaction to proceed until gas evolution ceases. The reaction mixture may need to be warmed gently to ensure completion.

-

Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or recrystallization.

Quantitative Reactivity Data

The rate of acylation of anilines is highly dependent on the steric and electronic nature of the substituents. The following table provides a qualitative comparison of the relative rates of acylation for various anilines, which highlights the significant impact of ortho-substitution.

| Aniline Derivative | Substituents | Relative Rate of Acylation |

| Aniline | H | 1 |

| 2-Methylaniline | 2-CH₃ | ~0.1 |

| 2,6-Dimethylaniline | 2,6-(CH₃)₂ | ~0.001 |

Data is generalized from trends observed in acylation reactions.

The data clearly demonstrates that the presence of two methyl groups in the ortho positions, as in 2,6-dimethylaniline, drastically reduces the rate of acylation by a factor of approximately 1000 compared to aniline. It is expected that this compound would exhibit a similarly low or even lower reactivity in acylation reactions due to the combined steric hindrance of the two methyl groups and the electron-withdrawing effect of the para-chloro substituent.

Conclusion

The reactivity of the amine group in this compound is significantly attenuated by the steric hindrance imposed by the two ortho-methyl groups. This steric inhibition is the dominant factor controlling its reactivity in common amine reactions such as acylation and alkylation. The electronic effects of the methyl and chloro substituents also play a role in modulating the basicity and nucleophilicity of the amine. While these reactions are feasible, they often require more forcing conditions compared to less sterically hindered anilines. The ability to undergo diazotization followed by Sandmeyer reactions makes this compound a useful, albeit challenging, substrate for the synthesis of a variety of substituted aromatic compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4-Chloro-N-methylaniline(932-96-7) 13C NMR spectrum [chemicalbook.com]

- 5. 2,6-Dimethylaniline(87-62-7) IR Spectrum [m.chemicalbook.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. people.chem.umass.edu [people.chem.umass.edu]